2-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide
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Overview
Description
2-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide is a synthetic compound that belongs to the class of organic compounds known as phenylacetamides. These compounds are characterized by the presence of an amide bond and a phenyl group. The compound has garnered interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide typically involves the reaction of 4-amino-N-pyrimidin-2-yl-benzenesulfonamide with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloroethane at low temperatures (0°C) to ensure the stability of the reactants and intermediates. The reaction mixture is then gradually warmed to room temperature and stirred for a specific period to complete the reaction. The product is purified using column chromatography and recrystallized from methanol to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents can be considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: The compound is being explored for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of protein kinases, which are involved in cell signaling pathways. By inhibiting these kinases, the compound can affect cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
2-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide can be compared with other similar compounds, such as:
N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives: These compounds also target protein kinases and have shown potential as anticancer agents.
2-benzoylamino-N-[4-(4,6-dimethylpyrimidin-2-ylsulfamoyl)phenyl]benzamide: This compound has been studied for its anxiolytic and antidepressant activities
Properties
Molecular Formula |
C20H20N4O3S |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide |
InChI |
InChI=1S/C20H20N4O3S/c1-2-18(15-7-4-3-5-8-15)19(25)23-16-9-11-17(12-10-16)28(26,27)24-20-21-13-6-14-22-20/h3-14,18H,2H2,1H3,(H,23,25)(H,21,22,24) |
InChI Key |
SPAVQOZORXRNAP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Origin of Product |
United States |
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